Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Catalog No.
S999196
CAS No.
1067230-68-5
M.F
C16H21NO3
M. Wt
275.348
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane...

CAS Number

1067230-68-5

Product Name

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

IUPAC Name

benzyl (1S,5R)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C16H21NO3

Molecular Weight

275.348

InChI

InChI=1S/C16H21NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t13?,14-,15+

InChI Key

BYTYNVIRGLRSME-UHFFFAOYSA-N

SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CO
BHAC belongs to the class of bicyclic azetidine-2-carboxylates, and its chemical formula is C17H23NO4. The compound is a crystalline solid with a white to off-white color. BHAC is a chiral molecule, and it exists in two enantiomeric forms. It has been synthesized as a potential therapeutic agent for the treatment of various diseases.
BHAC has a melting point of 93-95°C, and it is soluble in dimethyl sulfoxide, methanol, and ethanol. The compound has a molecular weight of 309.38 g/mol. BHAC is a weak base with a pKa of approximately 8.6. It is a stable compound that can be stored at room temperature for an extended period.
BHAC can be synthesized using various synthetic routes. The most common method is the condensation of benzylamine with glyoxylic acid, followed by reduction with sodium borohydride. The compound can also be synthesized using other methods, such as the reaction of benzylamine with ethyl glyoxylate. Characterization of BHAC can be done using various analytical techniques, such as nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography.
Various analytical methods can be used to determine the purity and identity of BHAC. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used methods for quantification and detection of BHAC. Other techniques used for the analysis of BHAC include thin-layer chromatography (TLC), ultraviolet-visible spectrophotometry, and capillary electrophoresis.
BHAC has been shown to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anticonvulsant activities. It has also been found to have antimicrobial properties against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. BHAC has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has potential as a chemotherapeutic agent.
BHAC has been found to have relatively low toxicity in various animal studies. It has been shown to be safe for use in rodents at doses of up to 500 mg/kg. However, more studies are needed to determine its safety in humans.
BHAC has been used in various scientific experiments, including studies on anti-inflammatory and anti-cancer activities, as well as in the synthesis of novel analogs with improved efficacy. It has also been used as a probe to study the pharmacological activities of various enzymes and receptors.
Research on BHAC is ongoing, with studies focused on its potential therapeutic applications and on the development of novel analogs. Studies are also being carried out to determine its mechanism of action and potential side effects.
BHAC has potential applications in various fields of research and industry, such as in the development of new drugs for the treatment of cancer and other diseases. It can also be used as a probe in drug discovery and development. BHAC can be used in the synthesis of novel analogs with improved activity and selectivity.
Despite its potential therapeutic applications, BHAC has some limitations, such as its low water solubility, which limits its bioavailability. Future research should focus on improving the solubility and pharmacokinetic properties of BHAC, as well as its safety and efficacy in humans. Other future directions include the development of novel analogs with improved activity and selectivity, and the identification of new targets for its pharmacological activities.
In conclusion, BHAC is a promising compound with potential therapeutic applications. Further research is needed to determine its safety and efficacy in humans and to develop novel analogs with improved activity and selectivity. BHAC can be used as a probe in drug discovery and development, and it has potential applications in various fields of research and industry.

XLogP3

2.3

Dates

Modify: 2023-08-15

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